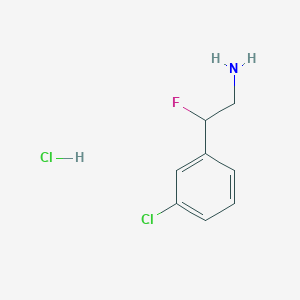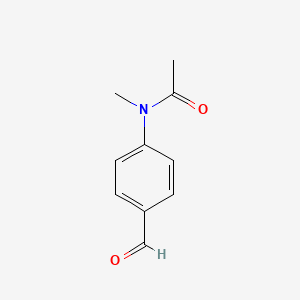
n-(4-Formylphenyl)-n-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(4-Formylphenyl)-n-methylacetamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Formylphenyl)-n-methylacetamide typically involves the reaction of 4-formylbenzoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(4-Formylphenyl)-n-methylacetamide can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-formylbenzoic acid derivatives.
Reduction: 4-hydroxymethylphenyl derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry: n-(4-Formylphenyl)-n-methylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and materials science .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes involved in metabolic pathways .
Medicine: Its structural features make it a suitable candidate for the development of therapeutic agents targeting specific biological pathways .
Industry: this compound is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers and resins with unique properties, making it valuable in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism of action of n-(4-Formylphenyl)-n-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
4-Formylphenylboronic acid: Used in Suzuki coupling reactions and as a building block in organic synthesis.
4-Formylphenyl-N-phenylcarbamate: Exhibits antimicrobial activity and is used in the synthesis of biologically active compounds.
Uniqueness: n-(4-Formylphenyl)-n-methylacetamide is unique due to its combination of a formyl group and a methylacetamide group, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
N-(4-formylphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H11NO2/c1-8(13)11(2)10-5-3-9(7-12)4-6-10/h3-7H,1-2H3 |
InChI Key |
KQKUGJOWXGZFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


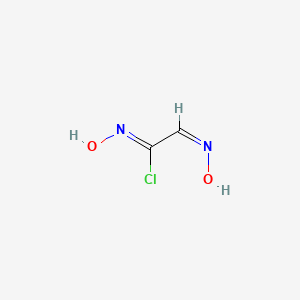
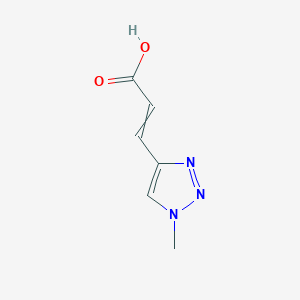

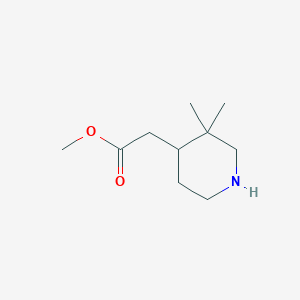

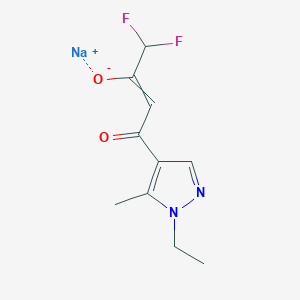
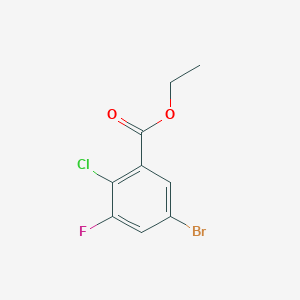
![(+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B11722200.png)
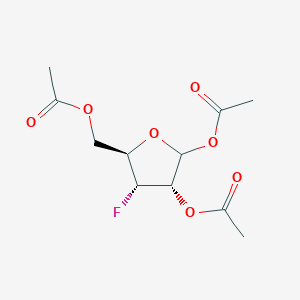
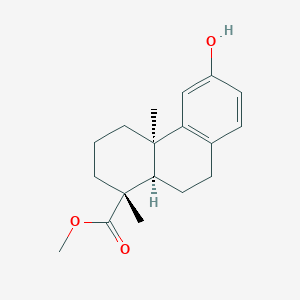
![[3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene](/img/structure/B11722227.png)
![Methyl 2-{[2-(hydroxymethyl)-3,4-dihydro-2H-1-benzopyran-7-YL]oxy}-2-methylpropanoate](/img/structure/B11722244.png)
